molecular formula C18H12ClN3O2S B2904898 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895022-56-7

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B2904898
CAS RN: 895022-56-7
M. Wt: 369.82
InChI Key: ROLWUWAAJZCRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as CBT-F2CA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis and Structural Properties

  • Research has explored the synthesis and structural characterization of compounds related to N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One study focuses on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on a similar compound, N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine. This process involves the conversion of the key intermediate thiosemicarbazide into various derivatives, emphasizing the compound's potential in forming diverse heterocyclic structures (El-Essawy & Rady, 2011).
  • Another study involves the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, starting from a structurally similar compound, N-(quinolin-6-yl)furan-2-carboxamide. This research highlights the versatility of such compounds in undergoing electrophilic substitution reactions, demonstrating their reactivity and potential in various chemical transformations (El’chaninov & Aleksandrov, 2017).

Biological Activity

  • A study on a thiazole-based heterocyclic amide similar to the compound , namely N-(thiazol-2-yl)furan-2-carboxamide, revealed significant antimicrobial activity. The research not only provided molecular and electronic structural insights through X-ray diffraction and DFT modelling but also showed promising antimicrobial activity against a range of microorganisms, suggesting potential medical applications (Cakmak et al., 2022).
  • Another related study investigated the synthesis and antimicrobial activities of various pyridines, thioamides, and thiazole derivatives. The findings demonstrated significant cytotoxicity against certain cancer cell lines, indicating the compound's potential in anticancer research (Zaki et al., 2018).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLWUWAAJZCRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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